molecular formula C13H10ClFO B6373996 4-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95% CAS No. 1261979-64-9

4-(4-Chloro-2-methylphenyl)-3-fluorophenol, 95%

Cat. No.: B6373996
CAS No.: 1261979-64-9
M. Wt: 236.67 g/mol
InChI Key: CPAONMNARRSZHT-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) is an organic compound with a molecular formula of C8H7ClF. It is a white crystalline solid with a melting point of 48.5-50.0 °C and a boiling point of 217-218 °C. This compound is used in a variety of applications, including as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals, agricultural chemicals, and other products. It is also used in the synthesis of a variety of derivatives, including 4-chloro-2-methylphenyl-3-fluorophenyl-2-propanol and 4-chloro-2-methylphenyl-3-fluorophenyl-2-pyridine.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It is also believed to bind to certain receptors, such as the GABA receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to bind to certain receptors, such as the GABA receptor, which is involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) in laboratory experiments include its high purity, low cost, and ease of synthesis. It is also a stable compound, making it suitable for long-term storage. Furthermore, it has a wide range of applications in scientific research.
The limitations of using 4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) in laboratory experiments include its toxicity and the fact that its mechanism of action is not fully understood. Furthermore, it is not suitable for use in clinical trials due to its toxicity.

Future Directions

The future directions for research on 4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) include further investigation into its mechanism of action and its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine its potential therapeutic effects and to assess its safety and efficacy in clinical trials. Other future directions include exploring its potential use as a building block in organic synthesis and studying its effects on the regulation of gene expression.

Synthesis Methods

4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) can be synthesized from the reaction of 4-chloro-2-methylphenol and 3-fluorobenzoyl chloride in aqueous acetic acid. This reaction is typically carried out at a temperature of 80-90 °C. The reaction produces the desired product in a yield of up to 95%.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-3-fluorophenol (95%) is widely used in scientific research due to its unique properties. It has been used to study the effects of different concentrations of this compound on the growth of various bacteria and fungi. It has also been used to study the effects of different concentrations of this compound on the production of enzymes and metabolites. Furthermore, it has been used to study the effects of this compound on the regulation of gene expression.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-6-9(14)2-4-11(8)12-5-3-10(16)7-13(12)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAONMNARRSZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684320
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-64-9
Record name 4'-Chloro-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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